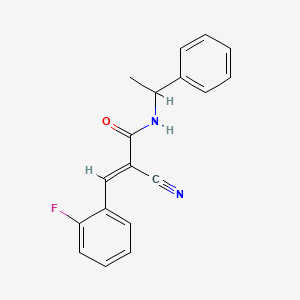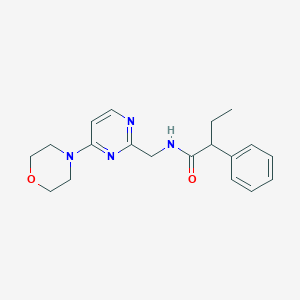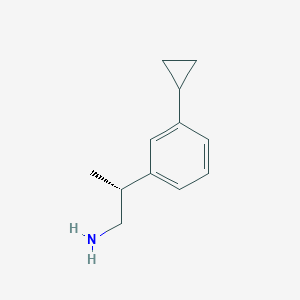
(2R)-2-(3-Cyclopropylphenyl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(3-Cyclopropylphenyl)propan-1-amine, also known as CX-516, is a selective AMPA receptor positive allosteric modulator. It is a synthetic compound that has been studied for its potential use in treating various neurological disorders.
Mécanisme D'action
(2R)-2-(3-Cyclopropylphenyl)propan-1-amine works by binding to the AMPA receptor and increasing the activity of glutamate, which is a neurotransmitter that is involved in memory and learning. This results in the enhancement of synaptic plasticity, which is the ability of the brain to change and adapt in response to new experiences.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function, enhance memory, and increase attention span. It has also been shown to increase the release of acetylcholine, which is a neurotransmitter that is involved in learning and memory. Additionally, this compound has been shown to increase the density of dendritic spines, which are structures on neurons that are involved in synaptic transmission.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2R)-2-(3-Cyclopropylphenyl)propan-1-amine in lab experiments is that it is a selective AMPA receptor positive allosteric modulator, which means that it has a specific target in the brain. This makes it easier to study the effects of this compound on cognitive function and memory. However, one limitation of using this compound in lab experiments is that it has a short half-life, which means that it is rapidly metabolized and eliminated from the body.
Orientations Futures
There are several future directions for the study of (2R)-2-(3-Cyclopropylphenyl)propan-1-amine. One direction is to investigate its potential use in treating other neurological disorders such as Parkinson's disease and multiple sclerosis. Another direction is to study the long-term effects of this compound on cognitive function and memory. Additionally, future research could focus on developing more potent and selective AMPA receptor positive allosteric modulators.
Méthodes De Synthèse
The synthesis of (2R)-2-(3-Cyclopropylphenyl)propan-1-amine involves the reaction of 3-cyclopropylphenylacetonitrile with methylamine followed by reduction with sodium borohydride. The resulting product is this compound, which is purified using chromatography. The yield of this compound is approximately 60%.
Applications De Recherche Scientifique
(2R)-2-(3-Cyclopropylphenyl)propan-1-amine has been studied for its potential use in treating various neurological disorders such as Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). It has been found to enhance cognitive function, improve memory, and increase attention span. This compound has also been studied for its potential use in treating depression and anxiety.
Propriétés
IUPAC Name |
(2R)-2-(3-cyclopropylphenyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-9(8-13)11-3-2-4-12(7-11)10-5-6-10/h2-4,7,9-10H,5-6,8,13H2,1H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZEVARGHFWLQJJ-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC=CC(=C1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1=CC=CC(=C1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

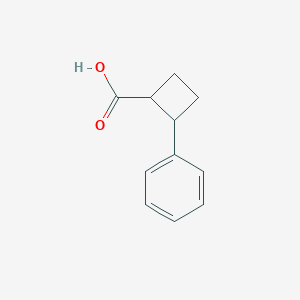
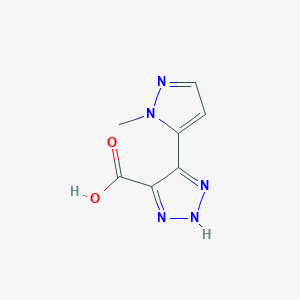
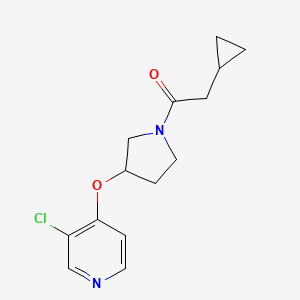
![5-((2-Fluorophenyl)(piperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2909734.png)
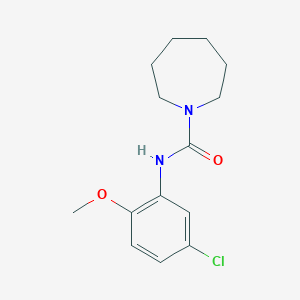
![4-(4-fluorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2909736.png)

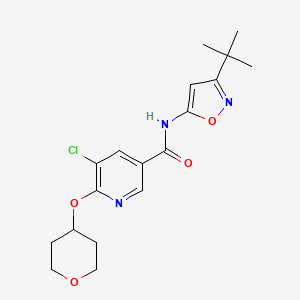
![N-(2-methoxybenzyl)-2-(3-oxo-8-thiomorpholin-4-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2909742.png)
![4-({6-[4-(4-chlorophenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione](/img/no-structure.png)
![(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2909745.png)
![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-cyclopentyloxalamide](/img/structure/B2909746.png)
